![molecular formula C16H19FN2O3S B2899295 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034316-44-2](/img/structure/B2899295.png)
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as "FEU" and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of FEU is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. FEU has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of genes that promote inflammation and tumor growth.
Biochemical and Physiological Effects
FEU has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. FEU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, FEU has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
FEU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. FEU has also been found to be stable under various conditions, making it suitable for long-term studies. However, FEU has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
Future Directions
FEU has potential applications in various fields of research, including pharmacology, immunology, and oncology. Future research could focus on elucidating the mechanism of action of FEU, identifying its molecular targets, and optimizing its structure to enhance its efficacy and safety. Additionally, further studies could investigate the potential of FEU as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Synthesis Methods
FEU can be synthesized using different methods, including the reaction of 4-fluorobenzylamine with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl isocyanate. The reaction takes place under specific conditions, and the resulting product is purified using various techniques such as column chromatography. The purity and yield of FEU can be determined using analytical techniques such as NMR and HPLC.
Scientific Research Applications
FEU has potential applications in scientific research, particularly in the field of pharmacology. It has been found to exhibit anti-inflammatory and anti-cancer properties. FEU has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, FEU has been found to modulate the immune system, making it a potential therapeutic agent for autoimmune diseases.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHMCXAZYYVLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea |
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